molecular formula C13H25N B12982089 [1,1'-Bi(cyclohexan)]-1-ylmethanamine CAS No. 4352-48-1

[1,1'-Bi(cyclohexan)]-1-ylmethanamine

Cat. No.: B12982089
CAS No.: 4352-48-1
M. Wt: 195.34 g/mol
InChI Key: FYNYEZQHKOXSEH-UHFFFAOYSA-N
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Description

[1,1'-Bi(cyclohexan)]-1-ylmethanamine is a bicyclic aliphatic amine characterized by two fused cyclohexane rings with a methanamine (-CH2NH2) group attached at the bridgehead position. The compound’s bicyclic framework imparts steric hindrance and conformational rigidity, which may influence its reactivity and physical properties compared to simpler cyclohexylamines .

Properties

CAS No.

4352-48-1

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

(1-cyclohexylcyclohexyl)methanamine

InChI

InChI=1S/C13H25N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-11,14H2

InChI Key

FYNYEZQHKOXSEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclohexan)]-1-ylmethanamine can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can then be derivatized with numerous transformations.

Industrial Production Methods: Industrial production of [1,1’-Bi(cyclohexan)]-1-ylmethanamine typically involves scalable synthesis techniques. These methods often utilize low-cost and readily available starting materials, ensuring that the production process is both economical and efficient .

Chemical Reactions Analysis

Types of Reactions: [1,1’-Bi(cyclohexan)]-1-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the cyclohexane rings and the methanamine group.

Common Reagents and Conditions: Common reagents used in the reactions of [1,1’-Bi(cyclohexan)]-1-ylmethanamine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques such as heating, stirring, and the use of solvents .

Major Products: The major products formed from the reactions of [1,1’-Bi(cyclohexan)]-1-ylmethanamine depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclohexanone derivatives, while substitution reactions can produce various substituted cyclohexane compounds .

Scientific Research Applications

[1,1’-Bi(cyclohexan)]-1-ylmethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a model compound for studying the behavior of cyclohexane derivatives.

Mechanism of Action

The mechanism of action of [1,1’-Bi(cyclohexan)]-1-ylmethanamine involves its interaction with various molecular targets and pathways. The compound’s effects are mediated by its ability to undergo specific chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence the compound’s interactions with biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Amines

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

This diamine features two cyclohexyl groups linked by a methylene bridge (-CH2-), with primary amine (-NH2) groups at the 4-positions. Unlike [1,1'-Bi(cyclohexan)]-1-ylmethanamine, it is a diamine with geometric isomerism (trans-trans, cis-cis, cis-trans), impacting its crystallinity and solubility .

Property [1,1'-Bi(cyclohexan)]-1-ylmethanamine 4,4'-Methylenebis(cyclohexylamine)
Molecular formula C13H23N (inferred) C13H26N2
Molecular weight (g/mol) ~193.3 (estimated) 210.36
Functional groups Primary amine Two primary amines
Isomerism Likely none Three geometric isomers
Applications Potential pharmaceutical intermediate Epoxy curing agent, polymer synthesis

1-Phenylcyclohexanamine Hydrochloride (CAS 1934-71-0)

This compound substitutes one cyclohexyl hydrogen with a phenyl group, introducing aromaticity.

Functional Group Variations: Ketones and Carboxylic Acids

trans-4'-(p-Tolyl)-[1,1'-Bi(cyclohexan)]-4-one (CAS 125962-80-3)

A ketone derivative with a p-tolyl substituent. The carbonyl group increases polarity, making it more reactive in nucleophilic additions compared to the amine .

1,1′-Bi(cyclohexan)-1′-ene-1-carboxylic Acid (CAS 66500-53-6)

This carboxylic acid derivative has a conjugated double bond and a carboxyl group, enabling applications in esterification or metal coordination. Its molecular weight (208.30 g/mol) is lower than the amine due to the absence of the -CH2NH2 group .

Compound Functional Group Molecular Weight (g/mol) Key Reactivity
[1,1'-Bi(cyclohexan)]-1-ylmethanamine Amine (-NH2) ~193.3 Nucleophilic substitution
trans-4'-(p-Tolyl)-[1,1'-Bi(cyclohexan)]-4-one Ketone (-C=O) 272.40 (estimated) Aldol condensation, Grignard
1,1′-Bi(cyclohexan)-1′-ene-1-carboxylic acid Carboxylic acid (-COOH) 208.30 Acid-catalyzed esterification

Isomerism and Stereochemical Considerations

  • 4,4'-Methylenebis(cyclohexylamine) : Exhibits three geometric isomers (trans-trans, cis-cis, cis-trans), which influence melting points and polymer crosslinking efficiency .
  • [1,1'-Bi(cyclohexan)]-1-ylmethanamine : The rigid bicyclic structure likely restricts conformational flexibility, reducing isomerism but increasing steric hindrance in reactions .

Biological Activity

[1,1'-Bi(cyclohexan)]-1-ylmethanamine, also known as bis(cyclohexyl)methanamine, is an organic compound with a unique structure that has garnered interest in various fields of biological research. The compound's potential biological activities are of particular significance in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₂₅N
  • Molecular Weight : 197.35 g/mol
  • IUPAC Name : [1,1'-Bi(cyclohexan)]-1-ylmethanamine

The structure consists of two cyclohexane rings connected by a methanamine group, which may influence its interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that [1,1'-Bi(cyclohexan)]-1-ylmethanamine exhibits significant antimicrobial activity. For instance:

  • Study Findings : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of [1,1'-Bi(cyclohexan)]-1-ylmethanamine. Research has shown:

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20050
IL-615030

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of [1,1'-Bi(cyclohexan)]-1-ylmethanamine as a treatment for skin infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy.

Case Study 2: Inflammation Reduction in Arthritis Models

In animal models of arthritis, administration of [1,1'-Bi(cyclohexan)]-1-ylmethanamine led to reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

The biological activity of [1,1'-Bi(cyclohexan)]-1-ylmethanamine can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into bacterial membranes, disrupting their integrity.
  • Cytokine Modulation : It modulates immune responses by influencing cytokine production pathways.

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